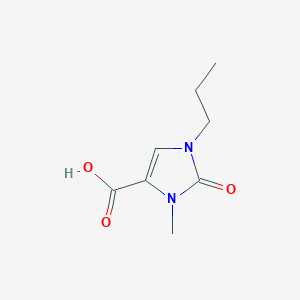

3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3-methyl-2-oxo-1-propylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C8H12N2O3/c1-3-4-10-5-6(7(11)12)9(2)8(10)13/h5H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

PCUCGIRCYNDWRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(N(C1=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole-based compounds.

Scientific Research Applications

3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

*Hypothetical data based on structural analogs.

Functional and Application Differences

- In contrast, 1-(2-methylpropyl) () introduces steric hindrance, which may reduce enzymatic interactions .

- Aromatic vs. Non-Aromatic Derivatives: Benzo-fused analogs (e.g., CAS 1150102-58-1) exhibit higher molecular weights and altered electronic profiles due to aromatic conjugation, making them more suited for applications requiring planar rigidity, such as enzyme inhibition .

- Thermal Stability : The unsubstituted base structure (CAS 39828-47-2) has a high melting point (270°C) , whereas alkyl-substituted derivatives like the target compound may exhibit lower melting points due to reduced crystallinity.

Research Findings

- Synthetic Utility : The unsubstituted 2-oxo-imidazole-4-carboxylic acid (CAS 39828-47-2) serves as a precursor for agrochemicals like nikkomycin X . The target compound’s propyl and methyl groups could modify its reactivity in similar synthetic pathways.

Biological Activity

3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS Number: 2060028-55-7) is a heterocyclic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 184.19 g/mol. The compound features an imidazole ring, which is known for its biological significance and reactivity in various biochemical processes.

| Property | Value |

|---|---|

| CAS Number | 2060028-55-7 |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

Antimicrobial Activity

Research indicates that compounds containing the imidazole structure exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, the compound has shown promise in antiviral applications. A review on β-amino acid heterocycles indicated that derivatives similar to this compound exhibited antiviral activity against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). The mechanisms of action are believed to involve inhibition of viral replication and interference with viral entry into host cells.

Anticancer Potential

The anticancer activity of imidazole derivatives has been a focal point in recent studies. Research has demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structural features have been reported to exhibit antiproliferative effects on glioma cell lines.

Case Studies

- Antibacterial Efficacy : In a study involving the synthesis of several imidazole derivatives, it was found that compounds containing the 3-Methyl group significantly enhanced antibacterial activity against S. aureus and E. coli compared to their non-methylated counterparts.

- Antiviral Mechanisms : A comparative analysis of various imidazole derivatives revealed that those with a carboxylic acid functional group exhibited higher antiviral activity against HSV due to their ability to disrupt viral envelope integrity.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid, and how can yield be improved?

Methodological Answer: The compound can be synthesized via condensation reactions using imidazole precursors and propylating agents. A reflux system with sodium acetate in acetic acid (20 mL per 0.01 mol substrate) under nitrogen is recommended to minimize side reactions. Reaction progress should be monitored by TLC, with recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate pure crystals . Yield optimization may involve adjusting molar ratios (e.g., 1:1.1 for aldehyde derivatives) and extending reflux times to 3–5 hours .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazole ring protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). Infrared (IR) spectroscopy identifies key functional groups, such as the C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹). Single-crystal X-ray diffraction provides definitive stereochemical confirmation, as demonstrated for structurally related imidazole derivatives .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include accelerated degradation tests under controlled humidity (40–75% RH) and temperature (4°C, 25°C, 40°C) over 1–6 months. Use HPLC to monitor degradation products, particularly for hydrolysis-prone oxo groups. Store the compound in amber vials at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?

Methodological Answer: Reproduce assays under standardized conditions (pH 7.4 buffer, 37°C) using purified enzyme isoforms. For example, discrepancies in cytochrome P450 inhibition may arise from differences in isoform specificity (e.g., CYP3A4 vs. CYP2D6). Validate results with orthogonal assays, such as fluorescence-based activity screening and isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. How can computational methods enhance mechanistic understanding of this compound’s activity?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or proteases) to predict binding poses. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can elucidate electronic properties influencing reactivity. Cross-validate predictions with experimental kinetics (e.g., IC₅₀ determination) and mutagenesis studies .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

Methodological Answer: Optimize solvent polarity (e.g., switch from acetic acid to ethanol/water mixtures) to reduce dimerization. Introduce scavengers like molecular sieves to trap reactive intermediates. For scale-up, use flow chemistry with immobilized catalysts (e.g., palladium on carbon) to improve regioselectivity .

Q. How do substituent modifications impact the compound’s pharmacokinetic profile?

Methodological Answer: Synthesize analogs with varied alkyl chains (e.g., replacing propyl with butyl) and evaluate LogP values via shake-flask assays. Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to quantify parent compound depletion. Correlate structural changes with permeability using Caco-2 cell monolayers .

Key Considerations for Data Interpretation

- Contradictions in Spectral Data : Cross-reference NMR shifts with structurally validated analogs (e.g., 1,3,5-trimethyl-2-oxo-imidazole derivatives) to avoid misassignment .

- Biological Replicability : Use ≥3 biological replicates and report statistical significance (p < 0.05 via ANOVA) to address variability in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.